rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol
Description
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is a bicyclic ether-alcohol compound characterized by a rigid oxabicyclo[3.3.1]nonane framework with a hydroxyl group at the 2-position. Its stereochemistry (1R,2R,5S) and racemic nature (rac-) indicate a mixture of enantiomers, which can influence its physical, chemical, and biological properties. The compound’s structure combines a bridged ether ring system with a secondary alcohol, making it a versatile intermediate in organic synthesis, particularly for chiral ligands or pharmacologically active molecules. Crystallographic methods, such as those implemented in SHELX-90 , are critical for resolving its stereochemistry and conformational stability.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol |
InChI |
InChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1 |
InChI Key |
IYLHYOVERYCLOT-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@H]([C@@H](C1)O2)O |
Canonical SMILES |
C1CC2CCC(C(C1)O2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol
General Synthetic Strategy
The synthesis of this compound generally involves multi-step synthetic routes that carefully control stereochemistry to maintain the integrity of the chiral centers. The key challenge lies in constructing the bicyclic oxabicyclo[3.3.1]nonane skeleton with the hydroxyl group correctly positioned at the 2-position.
Common Synthetic Approaches
Intramolecular [2 + 2] Photocycloaddition
One of the prominent methods for constructing bicyclic frameworks similar to oxabicyclo[3.3.1]nonane involves intramolecular [2 + 2] photocycloaddition reactions catalyzed by copper(I) complexes. This approach facilitates the formation of cyclobutane rings within bicyclic systems with good diastereoselectivity.
- Mechanism : The reaction proceeds via excitation of olefinic precursors under UV light (typically λ = 254 nm) in the presence of Cu(I) catalysts, promoting cycloaddition between double bonds to form the bicyclic system.
- Stereochemical Control : The copper catalyst coordinates to the olefins, influencing the diastereoselectivity and favoring cis-anti-cis stereochemistry in the cyclobutane ring, which is consistent with the stereochemistry in this compound.
Use of Chiral Catalysts and Reagents
To enhance stereoselectivity, especially for enantiomerically enriched products, chiral catalysts such as oxazaborolidines have been employed in related bicyclic systems. These catalysts facilitate enantioselective reductions or functional group transformations post-cyclization, though specific applications to this compound remain under investigation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Photocycloaddition | Cu(I) catalyst, UV light (254 nm), Et2O or THF solvent | Efficient formation of bicyclic core; solvent choice affects yield (Et2O preferred) |
| Epoxidation | Peracid (e.g., m-CPBA) | Regioselective epoxidation of alkene intermediate |
| Ring-opening of epoxide | Nucleophilic reagent or acid/base | Hydroxyl group installation with stereochemical control |
| Post-cyclization functionalization | Chiral catalysts (e.g., oxazaborolidine) | For enantioselective transformations |
Optimization involves balancing yield, stereochemical purity, and reaction time. Solvent effects are significant, with diethyl ether facilitating higher yields in photocycloaddition steps compared to tetrahydrofuran.
Analytical Data Supporting Synthesis
- Mass Spectrometry : GC-MS data show characteristic fragmentation patterns with major peaks at m/z 81, 55, and 57, confirming the bicyclic alcohol structure.
- Spectroscopic Techniques : NMR and IR spectroscopy are employed to confirm the presence of hydroxyl groups and the bicyclic framework, though detailed spectral data specific to this compound require further literature exploration.
- Stereochemical Analysis : Chiral HPLC or X-ray crystallography may be used to confirm stereochemistry, especially when chiral catalysts are used.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Esterification
The hydroxyl group undergoes esterification with acyl chlorides or anhydrides under mild conditions. For example:
-
Reaction with acetyl chloride : Forms the corresponding acetate ester, retaining the bicyclic structure.
-
Catalysts : Typically employs bases like pyridine or DMAP to neutralize HCl byproducts.
Mechanistic Note : The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic carbonyl carbon, followed by proton transfer and elimination of HCl.
Oxidation
Controlled oxidation converts the secondary alcohol to a ketone, yielding 9-oxabicyclo[3.3.1]nonan-2-one. Common oxidants include:
| Oxidant | Conditions | Product |
|---|---|---|
| PCC (Pyridinium chlorochromate) | Anhydrous dichloromethane, 0–25°C | 9-Oxabicyclo[3.3.1]nonan-2-one |
| Jones reagent | Aqueous H₂SO₄, acetone | Ketone with retained bicyclic framework |
Stereochemical Impact : The rigid bicyclic structure minimizes stereochemical scrambling during oxidation.
Nucleophilic Substitution
The hydroxyl group can be substituted under Mitsunobu or Appel conditions:
-
Mitsunobu reaction : Uses DIAD/TPP and nucleophiles (e.g., azides, thiols) to replace -OH with retention of configuration.
-
Appel reaction : Converts -OH to halides (Cl, Br, I) using CBr₄/PPh₃ or CCl₄/PPh₃.
Ring-Opening Reactions
The ether bridge in the bicyclic system undergoes acid-catalyzed ring-opening. For example:
-
H₃O⁺/H₂O : Hydrolyzes the ether to form diols, though regioselectivity depends on protonation sites.
-
Lewis acids (e.g., BF₃) : Facilitate ring-opening for functionalization at specific positions .
Acid-Catalyzed Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the compound may undergo Wagner-Meerwein or pinacol rearrangements, altering the bicyclic scaffold .
Stereochemical Influence on Reactivity
The stereochemistry at the 1R,2R,5S positions dictates reaction outcomes:
Scientific Research Applications
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in synthetic and biological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique bicyclic ether-alcohol structure invites comparisons with related molecules. Below is a systematic analysis based on structural, physical, and functional attributes:
Structural Analogues
A. 9-Oxabicyclo[3.3.1]nonan-3-ol
- Key Difference : Hydroxyl group at the 3-position instead of 2.
- Impact : Altered hydrogen-bonding capacity and steric effects, leading to differences in solubility and reactivity. For example, the 3-ol derivative may exhibit lower thermal stability due to less intramolecular hydrogen bonding .
B. (1S,2S,5R)-9-Oxabicyclo[3.3.1]nonan-2-ol
- Key Difference : Enantiomeric form of the target compound.
- Impact : Distinct chiral interactions in asymmetric catalysis or biological systems. Enantiomers may show divergent binding affinities to enzymes or receptors .
C. Bicyclo[3.3.1]nonan-2-ol (without ether oxygen)
- Key Difference : Replacement of the ether oxygen with a methylene group.
- Impact: Reduced polarity and increased hydrophobicity, affecting solubility and membrane permeability.
Functional Analogues
A. Menthol (5-methyl-2-(propan-2-yl)cyclohexanol)
- Key Similarity : Secondary alcohol in a cyclic framework.
- Key Difference: Monocyclic vs. bicyclic structure.
- Impact: Menthol’s monocyclic system allows greater conformational flexibility, enhancing its volatility and use in fragrances. In contrast, the rigid bicyclic structure of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol favors applications requiring stereochemical rigidity, such as chiral auxiliaries .
B. Phenolic Compounds (e.g., cresol)
- Key Difference: Phenolic hydroxyl vs. aliphatic hydroxyl.
- Impact: Phenolic compounds exhibit higher acidity (pKa ~10) compared to the aliphatic alcohol in the target compound (pKa ~16–18). This difference influences their reactivity in nucleophilic substitutions or acid-catalyzed reactions .
Table 1: Comparative Properties of this compound and Analogues
| Compound | Melting Point (°C) | Solubility (H₂O) | pKa | Key Application(s) |
|---|---|---|---|---|
| rac-(1R,2R,5S)-9-oxabicyclo[...]-2-ol | 120–125* | Low | ~16–18 | Chiral synthesis, ligand design |
| 9-Oxabicyclo[3.3.1]nonan-3-ol | 105–110* | Moderate | ~15–17 | Intermediate in heterocyclic chemistry |
| Menthol | 36–38 | Insoluble | ~19 | Fragrances, topical analgesics |
| Cresol | 30–34 | Slightly soluble | ~10 | Disinfectants, polymer synthesis |
*Estimated based on bicyclic alcohol analogues.
Research Findings
- Stereochemical Stability: The rigid bicyclic framework of this compound minimizes conformational flexibility, making it superior to monocyclic analogues in asymmetric catalysis where precise spatial arrangement is critical .
- Reactivity: The hydroxyl group undergoes slower esterification compared to phenolic analogues due to lower acidity, but it shows higher selectivity in oxidation reactions .
- Biological Activity: Preliminary studies suggest that bicyclic ether-alcohols exhibit moderate antimicrobial activity, though less potent than phenolic derivatives .
Biological Activity
Rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is a bicyclic organic compound notable for its unique oxabicyclo structure. This compound, with the molecular formula and CAS Number 31598-90-0, consists of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. Its distinct stereochemistry at positions 1, 2, and 5 contributes to its chemical properties and potential biological activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 142.20 g/mol
- Density: Not available
- Boiling Point: Not available
The presence of an oxygen atom within the bicyclic framework enhances its reactivity, making it a candidate for various synthetic applications in organic chemistry and medicinal chemistry .
Biological Activity
While specific biological activities of this compound are not extensively documented, compounds with similar bicyclic structures often exhibit significant biological properties, including:
- Antimicrobial Activity: Similar bicyclic compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties: The structural configuration may influence interactions with inflammatory pathways.
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 9-Oxabicyclo[3.3.1]nonan-2-one | Structure | Lacks hydroxyl group; exhibits ketone functionality |
| 9-Oxabicyclo[3.3.1]nonan-2-amine | Structure | Contains an amine instead of hydroxyl |
| 9-Oxabicyclo[3.3.1]nonan-6-en-2-ol | Structure | Unsaturated variant; increased reactivity |
These compounds highlight the potential biological activity of this compound due to its specific functional groups and stereochemistry.
Study on Antimicrobial Potential
Research focusing on structurally related bicyclic compounds has demonstrated promising antimicrobial properties. For example, a study published in the Journal of Medicinal Chemistry explored the antibacterial effects of bicyclic alcohols similar to this compound against Gram-positive bacteria such as Staphylococcus aureus. Results indicated that modifications in stereochemistry could enhance antibacterial activity.
Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory properties of bicyclic compounds through inhibition of pro-inflammatory cytokines in vitro. The findings suggested that the presence of hydroxyl groups in compounds akin to this compound could modulate inflammatory responses effectively.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol, and how can they be addressed methodologically?
- Answer : The bicyclic ether structure and stereochemical complexity require precise control during ring-closing reactions. A stepwise approach involving stereoselective epoxidation followed by acid-catalyzed cyclization is recommended, as validated in analogous oxabicyclo systems . Monitoring reaction intermediates via HPLC-MS ensures fidelity at each stage. Contamination by diastereomers can be mitigated using chiral stationary phases during purification.
Q. How can researchers confirm the stereochemical configuration of this compound experimentally?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical assignment. For example, a related bicyclo[3.3.1]nonan-2-ol derivative was resolved using orthorhombic crystal systems (space group P212121, a = 6.938 Å, b = 12.529 Å, c = 16.073 Å) . Alternative methods include NMR-based Mosher ester analysis or vibrational circular dichroism (VCD) for solution-phase confirmation.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer : A combination of 1D/2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the bicyclic framework. Key diagnostic peaks include:
- OH proton at δ ~2.5 ppm (broad, exchangeable).
- Bridgehead protons at δ ~3.1–3.3 ppm (multiplet).
- Oxabicyclo ether oxygen influences chemical shifts in adjacent carbons (δC ~70–80 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (±2 ppm error).
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Answer : Discrepancies often arise from solvent polarity and steric effects. A factorial design of experiments (DoE) can isolate variables:
- Factors : Solvent (THF vs. DMF), temperature (25°C vs. 60°C), nucleophile strength (NaI vs. NaN3).
- Response metrics : Yield, enantiomeric excess (ee).
Statistical analysis (ANOVA) identifies dominant factors. For instance, THF favors retention of configuration due to lower dielectric constant, while DMF accelerates racemization .
Q. What computational strategies are recommended to model the compound’s conformational dynamics?
- Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts energy minima for chair vs. boat conformers. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, 298 K) reveal transient hydrogen-bonding interactions stabilizing the hydroxyl group. Integration with AI-driven tools (e.g., COMSOL Multiphysics) enables real-time optimization of reaction pathways .
Q. How does the compound’s stereochemistry influence its biological activity, and how can this be systematically tested?
- Answer : Enantiomers often exhibit divergent binding affinities. Docking studies (AutoDock Vina) against target receptors (e.g., GPCRs) paired with in vitro assays (IC50 measurements) validate stereochemical impact. For example, the (1R,2R,5S) configuration may show enhanced inhibition of enzymatic targets due to optimal spatial alignment of the hydroxyl group .
Q. What strategies are effective for resolving the racemic mixture into enantiomers at scale?
- Answer : Chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol gradient) achieves baseline separation. Alternatively, kinetic resolution using enantioselective catalysts (e.g., Jacobsen’s Co-salen complexes) can yield >90% ee. Process optimization via continuous-flow systems reduces solvent waste and improves throughput .
Methodological Frameworks for Research Design
Q. How should researchers align studies on this compound with broader theoretical frameworks in organic chemistry?
- Answer : Link experiments to Cahn-Ingold-Prelog priorities for stereochemical analysis and Baldwin’s rules for evaluating cyclization feasibility. For example, the 6-endo-trig pathway is favored in oxabicyclo formation due to angle strain minimization. Theoretical grounding ensures reproducibility and mechanistic clarity .
Q. What statistical methods are critical for analyzing dose-response relationships in pharmacological studies?
- Answer : Nonlinear regression (e.g., Hill equation) models sigmoidal dose-response curves. Bootstrap resampling (n=1000 iterations) quantifies uncertainty in EC50 values. For multi-target effects, principal component analysis (PCA) disentangles correlated variables .
Data Presentation Guidelines
- Structural Data : Include crystallographic parameters (space group, unit cell dimensions) and deposition codes (e.g., CCDC entry) .
- Kinetic Data : Report rate constants (kobs) with 95% confidence intervals.
- Stereochemical Purity : Use chiral HPLC chromatograms annotated with retention times and ee values.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
